![molecular formula C30H24 B14727816 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene CAS No. 6566-16-1](/img/structure/B14727816.png)
1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene is a complex organic compound with the molecular formula C₃₀H₂₄. It is characterized by a central benzene ring substituted with three ethene-2,1-diyl groups, each of which is further connected to another benzene ring. This structure results in a highly conjugated system, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene typically involves the Sonogashira coupling reaction. This reaction is performed under an inert atmosphere, such as argon, to prevent oxidation. The starting materials include 1,3,5-tribromobenzene and phenylacetylene. The reaction is catalyzed by a palladium complex, often Pd(PPh₃)₄, in the presence of a copper(I) iodide co-catalyst. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethene groups to ethane.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: H₂ gas with Pd/C catalyst at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Ethane-substituted benzene derivatives.
Substitution: Nitro-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Its highly conjugated structure makes it useful in the development of organic semiconductors and conductive polymers.
Biology and Medicine:
Industry: Used in the production of advanced materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene largely depends on its application. In materials science, its conjugated system allows for efficient electron transport, making it useful in organic electronics. In biological applications, its interaction with cellular components can be studied using its fluorescent properties, which help in imaging and tracking within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene: Similar structure but with ethyne groups instead of ethene, leading to different electronic properties.
1,3,5-Tristyrylbenzene: Another similar compound with styrene groups, used in similar applications but with different reactivity and properties
Uniqueness
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene is unique due to its specific arrangement of ethene groups, which provides a balance between rigidity and flexibility, making it suitable for a wide range of applications in both organic synthesis and materials science.
Propiedades
Número CAS |
6566-16-1 |
|---|---|
Fórmula molecular |
C30H24 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1,3,5-tris(2-phenylethenyl)benzene |
InChI |
InChI=1S/C30H24/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-24H |
Clave InChI |
PIZCYBQDMYNJND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)
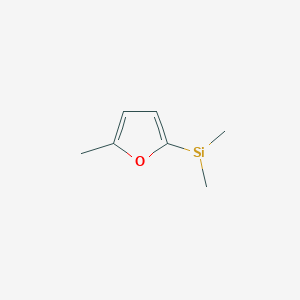
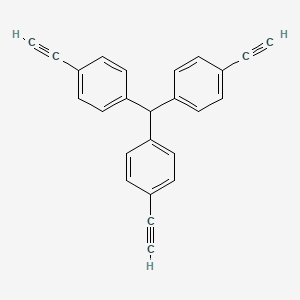
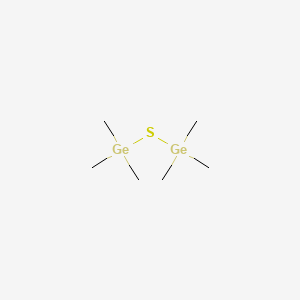


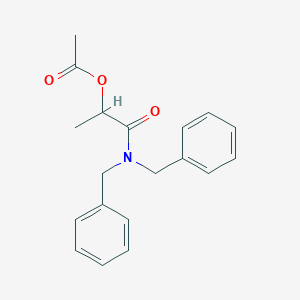

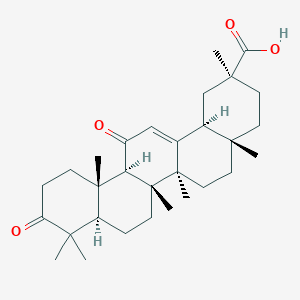
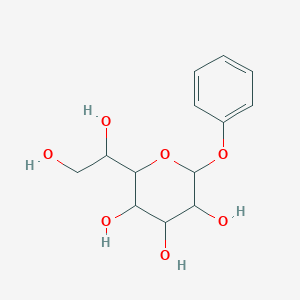
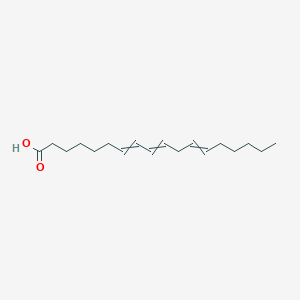

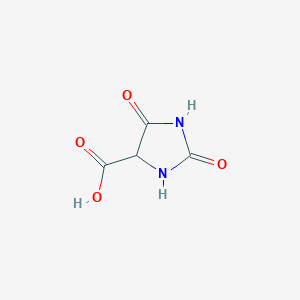
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
